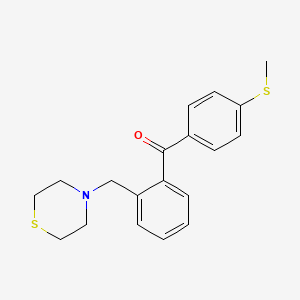

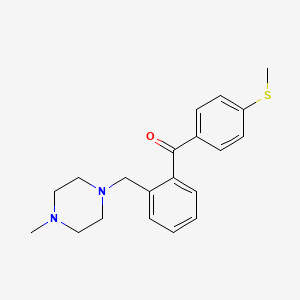

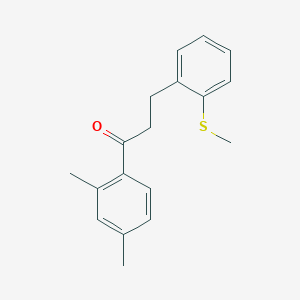

2',4'-Dimethyl-3-(2-thiomethylphenyl)propiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4'-Dimethyl-3-(2-thiomethylphenyl)propiophenone (DMPP) is a synthetic compound with a wide range of applications in the scientific and medical fields. It is an important component in the synthesis of various pharmaceuticals, cosmetics, and agrochemicals. In addition, DMPP has been studied for its potential as a therapeutic agent for a variety of diseases, such as cancer, diabetes, and neurodegenerative disorders.

Scientific Research Applications

Synthesis and Reactivity

- Synthesis of Dihydro-2(3H)-thiophenone Derivatives : The reaction of 2,2-dimethylthiirane with diethyl malonate in the presence of sodium ethoxide produces 3-ethoxycarbonyl-5,5-dimethyl-dihydro-2(3H)-thiophenone. This process illustrates the potential of compounds like 2',4'-Dimethyl-3-(2-thiomethylphenyl)propiophenone in synthesizing thiophenone derivatives, which are significant in various chemical reactions (Taguchi & Suhara, 1986).

Photochemical Applications

- Photochemical Synthesis of Thiophenes : In research involving 5-(2-propenyl)-2(5H)-thiophenone, light-induced homolysis of the S–H bond was observed, leading to the formation of alkylthio radicals. These radicals were trapped by alkenes or alkynes to yield various thiophene derivatives, showcasing the photochemical capabilities of related compounds (Kiesewetter & Margaretha, 1987).

Magnetic Resonance Studies

- Nuclear Magnetic Resonance Studies of Thiophene Derivatives : Studies involving compounds like 2',4'-Dimethyl-3-(2-thiomethylphenyl)propiophenone have contributed to our understanding of spin couplings in Nuclear Magnetic Resonance (NMR) spectroscopy. This is crucial in determining the structure and properties of various organic compounds (Hirohashi, Inaba, & Yamamoto, 1975).

Catalysis and Transformation

- Copper(I)-Catalyzed Transformations : In a study, 2-(Phenylthio)phenols were synthesized from simple phenols and aromatic halides, using dimethyl sulfoxide as the oxidant in a copper(I)-catalyzed tandem transformation process. This research demonstrates the utility of compounds like 2',4'-Dimethyl-3-(2-thiomethylphenyl)propiophenone in facilitating complex organic transformations (Xu, Wan, Mao, & Pan, 2010).

Environmental Applications

- Biodegradation and Environmental Remediation : The biodegradation of 3-Methyl-4-nitrophenol, a breakdown product of certain pesticides, by Ralstonia sp. SJ98, highlights the importance of chemical compounds like 2',4'-Dimethyl-3-(2-thiomethylphenyl)propiophenone in environmental remediation. The study of these reactions is crucial for developing methods to detoxify pesticide-contaminated environments (Bhushan, Samanta, Chauhan, Chakraborti, & Jain, 2000).

properties

IUPAC Name |

1-(2,4-dimethylphenyl)-3-(2-methylsulfanylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20OS/c1-13-8-10-16(14(2)12-13)17(19)11-9-15-6-4-5-7-18(15)20-3/h4-8,10,12H,9,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMFEZHGOOSUMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CCC2=CC=CC=C2SC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644326 |

Source

|

| Record name | 1-(2,4-Dimethylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',4'-Dimethyl-3-(2-thiomethylphenyl)propiophenone | |

CAS RN |

898754-75-1 |

Source

|

| Record name | 1-(2,4-Dimethylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-methyl benzophenone](/img/structure/B1360457.png)

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-methoxy benzophenone](/img/structure/B1360459.png)

![2,5-Dimethyl-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1360461.png)

![(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2,6-dimethylphenyl)methanone](/img/structure/B1360462.png)

![3',4'-Dimethyl-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1360463.png)

![(3,5-Dimethylphenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone](/img/structure/B1360464.png)